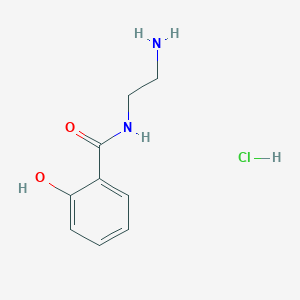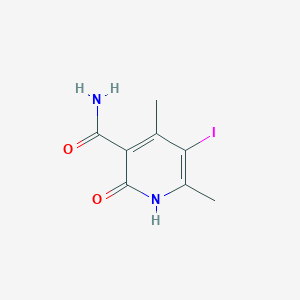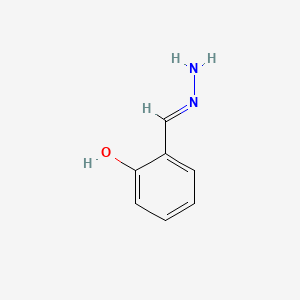
Salicylaldehyde hydrazone
Vue d'ensemble
Description
Salicylaldehyde hydrazone is a chemical compound that has been used in various studies and applications . It appears as slightly yellow shiny flakes and can take the form of crystals, powder, or crystalline powder .
Synthesis Analysis
Salicylaldehyde hydrazone and its derivatives can be synthesized through the condensation of benzyl carbazate with different derivatives of salicylaldehyde . The substitution of salicylaldehyde hydrazones at two selected positions can modulate the strength of the intramolecular hydrogen bonding present in salicylaldehyde hydrazones .Molecular Structure Analysis
The molecular structure of Salicylaldehyde hydrazone can be analyzed using various theoretical approaches and X-ray experiments . The strength of the intramolecular hydrogen bonding present in salicylaldehyde hydrazones can be selectively modulated by substitution of the parent molecular system with the chemical group of known π-electron-donating or -accepting properties .Chemical Reactions Analysis
Salicylaldehyde hydrazone can undergo various chemical reactions. For instance, new Co (II), Ni (II), Cu (II), and Zn (II) metal complexes of hydrazone ligands can be synthesized by the condensation of benzyl carbazate with different derivatives of salicylaldehyde .Physical And Chemical Properties Analysis
Salicylaldehyde hydrazone appears as slightly yellow shiny flakes . It can take the form of crystals, powder, or crystalline powder . The physical and chemical properties of Salicylaldehyde hydrazone can be influenced by the substitution of the parent molecular system with the chemical group of known π-electron-donating or -accepting properties .Applications De Recherche Scientifique
Anticancer Activity
Salicylaldehyde hydrazones have shown promising anticancer activities. They have been tested in vitro for anticancer activity and selectivity on various cell lines, including leukemic cell lines (HL-60, KE-37, K-562, and BV-173), one osteosarcomic cell line (SaOS-2), two breast adenocarcinomic cell lines (MCF-7 and MDA-MB-231), and one healthy cell line (HEK-293) . Particularly, two of the derivatives exhibited remarkable anticancer activity in nanomolar concentrations on the leukemic cell lines HL-60 and K-562 and the breast cancer MCF-7 cells .
Synthesis of New Organic Compounds
Salicylaldehyde hydrazones are examples of Schiff’s bases containing an imine bond. They have a range of applications in many fields of science, including the synthesis of new organic compounds .
Iron Chelation
Salicylaldehyde isonicotinoyl hydrazone (SIH) is an intracellular iron chelator with well-documented potential to protect against oxidative injury both in vitro and in vivo . However, it suffers from short biological half-life caused by fast hydrolysis of the hydrazone bond .
Anti-Oxidant Properties
SIH and its analogs have shown anti-oxidant properties. They have been found to afford protection against hydrogen peroxide-induced oxidative injury .
Cytotoxic Properties
SIH and its analogs have demonstrated cytotoxic properties against MCF-7 breast adenocarcinoma cells . The introduction of a bromine substituent increased ligand-induced cytotoxicity .
Analytical Chemistry
Salicylaldehyde is employed in analytical chemistry, such as the detection of hydrazine .
Safety and Hazards
Mécanisme D'action
Target of Action
Salicylaldehyde hydrazone is a lipophilic, tridentate iron chelator . It has been found to have marked anti-oxidant and modest cytotoxic activity against neoplastic cells . The primary targets of Salicylaldehyde hydrazone are therefore iron ions within the body.
Mode of Action
Salicylaldehyde hydrazone interacts with its targets by chelating iron ions . This interaction results in the compound exhibiting anti-oxidant properties .
Biochemical Pathways
The biochemical pathways affected by Salicylaldehyde hydrazone are primarily related to iron metabolism and oxidative stress . By chelating iron ions, Salicylaldehyde hydrazone can disrupt the normal function of iron-dependent enzymes and proteins, potentially leading to downstream effects such as the inhibition of DNA synthesis and cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of Salicylaldehyde hydrazone, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Specific information about the adme properties of salicylaldehyde hydrazone is currently limited . It is known that Salicylaldehyde hydrazone is lipophilic and has poor stability in an aqueous environment due to the rapid hydrolysis of its hydrazone bond .
Result of Action
The molecular and cellular effects of Salicylaldehyde hydrazone’s action include the inhibition of DNA synthesis and cell proliferation in a range of cultured human and rodent cells . In addition, Salicylaldehyde hydrazone exhibits cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells .
Action Environment
The action, efficacy, and stability of Salicylaldehyde hydrazone can be influenced by various environmental factors. For instance, its stability is significantly reduced in an aqueous environment due to the rapid hydrolysis of its hydrazone bond . Furthermore, the presence of different substituents on the hydrazone scaffold can affect the compound’s anticancer activity and selectivity .
Propriétés
IUPAC Name |
2-[(E)-hydrazinylidenemethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUNWHTZYXUCIK-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062961 | |
| Record name | Benzaldehyde, 2-hydroxy-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3291-00-7 | |
| Record name | Benzaldehyde, 2-hydroxy-, hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2-hydroxy-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylaldehyde hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




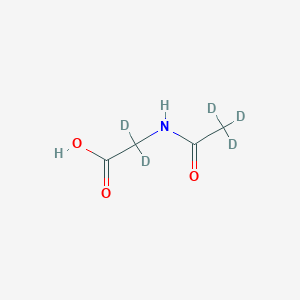
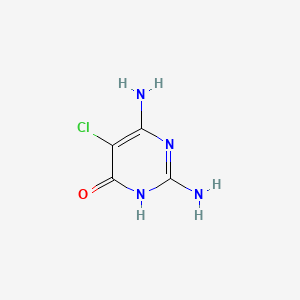



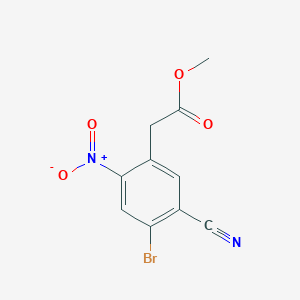
![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)
